4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one
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Overview
Description
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with formaldehyde in the presence of a base, followed by cyclization to form the isochromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the isochromene ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,4-dihydroisochromen-1-one
Reduction: 4-(Hydroxymethyl)-3,4-dihydroisochroman-1-ol
Substitution: Various substituted isochromenes depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit certain enzymes involved in cell proliferation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a fused ring system and exhibit similar chemical reactivity.
Hydroxymethylfurfural: This compound has a hydroxymethyl group and is used in various chemical applications.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one is unique due to its specific ring structure and the presence of both hydroxymethyl and carbonyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-(hydroxymethyl)-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPMXGIYFOGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)O1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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